(2-Fluoro-3-iodo-5-methylphenyl)boronic acid
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Overview
Description
(2-Fluoro-3-iodo-5-methylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluorine, iodine, and a methyl group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3-iodo-5-methylphenyl)boronic acid typically involves the halogenation of a precursor phenylboronic acid. One common method is the iodination of (2-Fluoro-5-methylphenyl)boronic acid using iodine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to achieve high yields and purity. The use of automated systems ensures precise control over reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-3-iodo-5-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are used in the presence of bases like potassium carbonate or sodium hydroxide. The reactions are often conducted in solvents like tetrahydrofuran (THF) or toluene.
Major Products:
Substitution Reactions: Products include derivatives with various functional groups replacing the iodine atom.
Cross-Coupling Reactions: Products are biaryl compounds formed by the coupling of the phenylboronic acid with aryl or vinyl halides.
Scientific Research Applications
(2-Fluoro-3-iodo-5-methylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals, serving as a building block for drug discovery.
Medicine: It is used in the synthesis of potential therapeutic agents, including inhibitors of specific enzymes or receptors.
Industry: The compound finds applications in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The mechanism of action of (2-Fluoro-3-iodo-5-methylphenyl)boronic acid primarily involves its participation in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an aryl or vinyl halide, resulting in the formation of a new carbon-carbon bond. The unique substituents on the phenyl ring influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
- (2-Fluoro-4-iodo-3-methylphenyl)boronic acid
- (3-Fluoro-5-methylphenyl)boronic acid
- (2-Fluoro-5-methylphenyl)boronic acid
Comparison: (2-Fluoro-3-iodo-5-methylphenyl)boronic acid is unique due to the specific positioning of the fluorine, iodine, and methyl groups on the phenyl ring. This arrangement imparts distinct electronic and steric properties, influencing its reactivity and selectivity in chemical reactions. Compared to similar compounds, it may exhibit different reaction rates, yields, and product distributions in cross-coupling and substitution reactions.
Properties
Molecular Formula |
C7H7BFIO2 |
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Molecular Weight |
279.85 g/mol |
IUPAC Name |
(2-fluoro-3-iodo-5-methylphenyl)boronic acid |
InChI |
InChI=1S/C7H7BFIO2/c1-4-2-5(8(11)12)7(9)6(10)3-4/h2-3,11-12H,1H3 |
InChI Key |
FUUNCKQDHDKMCW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1F)I)C)(O)O |
Origin of Product |
United States |
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